5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid
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Description
5-Oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
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Scientific Research Applications
Transformation in Environmental Systems
Research by Kaiser et al. (2014) investigated the biodegradation of oxcarbazepine (OXC) and its human metabolites in wastewater treatment, revealing transformation products formed through pathways such as oxidation and α-ketol rearrangement. This study highlights the environmental persistence and transformation of such compounds in water treatment processes, with implications for ecological and drinking water safety Kaiser et al., 2014.
Synthesis and Bioactivity
Kohara et al. (1996) discussed the synthesis and biological activity of benzimidazole derivatives bearing acidic heterocycles, including the 5-oxo-1,2,4-thiadiazole, which are structurally related and serve as bioisosteres for tetrazole in angiotensin II receptor antagonists. This work underscores the chemical versatility and therapeutic potential of such compounds in cardiovascular drug discovery Kohara et al., 1996.
Antiallergic Activity
Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating their potency against allergic reactions, thus providing a foundation for developing new antiallergic agents Nohara et al., 1985.
Structural and Conformational Studies
Codding (1983) reported on the molecular structure and conformation of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate, a ligand of the benzodiazepine receptor. This study contributes to the understanding of structural features critical for receptor interaction Codding, 1983.
Combinatorial Synthesis for Drug Discovery
Bunin et al. (1994) discussed the combinatorial synthesis of a 1,4-benzodiazepine library, emphasizing the method's utility in rapidly generating diverse molecules for pharmacological screening, illustrating the role of such compounds in drug discovery Bunin et al., 1994.
Properties
IUPAC Name |
5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-2-1-3-7(10(14)15)8(6)11-4-5-12-9/h1-3,11H,4-5H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTABKJOMHQVDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.